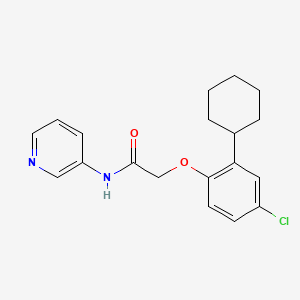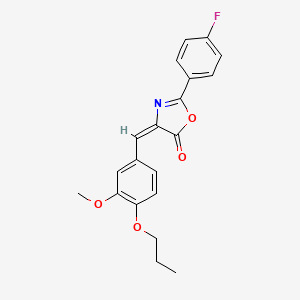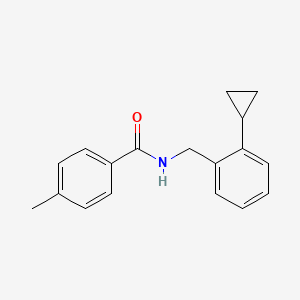![molecular formula C6H5N5O3S B11513107 N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B11513107.png)
N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide is a fascinating heterocyclic compound. Its structure comprises a thiazolidine ring fused with an oxadiazole ring, resulting in a five-membered ring system. The presence of sulfur and nitrogen atoms in this motif contributes to its pharmacological properties. Researchers have explored its potential as a drug candidate due to its diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Preparation Methods
Several synthetic approaches have been employed to prepare N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide. One such method involves the reaction of 3-aminothiophenes with chloroacetyl chloride and ammonium thiocyanate, yielding 2-heteroarylimino-1,3-thiazolidin-4-ones. Various solvents and catalysts can be used to optimize yield, purity, and selectivity .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified substituents.
Scientific Research Applications
N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide finds applications in several scientific fields:
Chemistry: It serves as a building block for designing novel compounds.
Biology: Researchers explore its effects on cellular processes and potential therapeutic applications.
Medicine: Investigations focus on its pharmacological properties and potential as a drug candidate.
Industry: Its synthesis and derivatives may have industrial applications, such as in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide is unique in its structure, similar compounds include other thiazolidine derivatives and oxadiazoles. Exploring their differences and similarities can provide valuable insights for drug development.
Properties
Molecular Formula |
C6H5N5O3S |
|---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide |
InChI |
InChI=1S/C6H5N5O3S/c7-6-11(3(13)1-15-6)5-4(8-2-12)9-14-10-5/h2,7H,1H2,(H,8,9,12) |
InChI Key |
TVTFDWQOISCWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)C2=NON=C2NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11513035.png)

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11513044.png)


![2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11513073.png)
![2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11513075.png)
![6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513078.png)
![Acetic acid, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-4H-isoxazolo[4,3-c]pyridin-5-yl ester](/img/structure/B11513080.png)

![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B11513087.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11513088.png)

![(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate](/img/structure/B11513099.png)
